

Application Notes and Protocols for Lfm-A13 in Cell Culture Experiments

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Compound of Interest

Compound Name: *Lfm-A13*

Cat. No.: *B1193815*

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Introduction

Lfm-A13 (α -cyano- β -hydroxy- β -methyl-N-(2,5-dibromophenyl)propenamide) is a widely utilized cell-permeable inhibitor primarily targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.^{[1][2]} Emerging evidence also points to its inhibitory effects on other kinases, including Janus kinase 2 (Jak2) and Polo-like kinases (Plks), making it a valuable tool for investigating various signaling pathways.^{[3][4]} These application notes provide recommended concentrations, detailed experimental protocols, and relevant signaling pathway diagrams to guide researchers in utilizing **Lfm-A13** for in vitro cell culture experiments.

Data Presentation: Recommended Concentrations and IC50 Values

The effective concentration of **Lfm-A13** can vary significantly depending on the cell type, experimental duration, and the specific assay being performed. The following table summarizes key quantitative data from published literature to aid in experimental design.

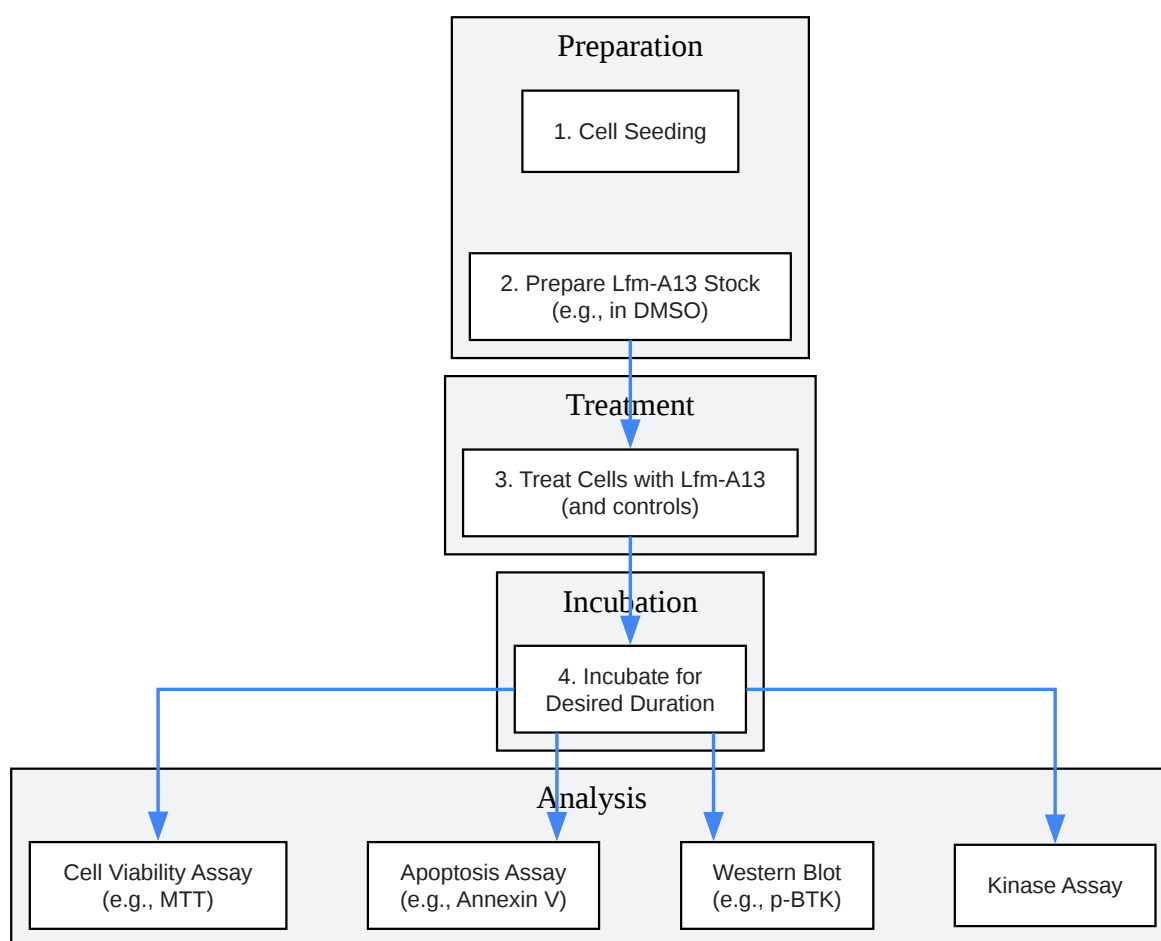
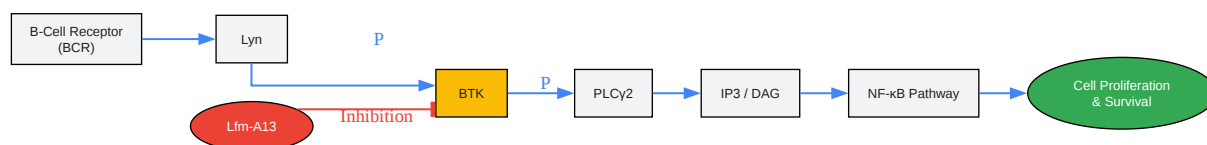
Parameter	Target/Cell Line	Concentration/ Value	Assay Type	Reference
IC50	Recombinant BTK	2.5 μ M	Kinase Assay	[1][5]
IC50	BTK (in situ)	17.2 μ M	Kinase Assay	[6][7]
Ki	BTK (cell-free)	1.4 μ M	Kinase Assay	[1]
IC50	Collagen-induced platelet aggregation	2.8 μ M	Aggregation Assay	[2]
Effective Conc.	RAW 264.7 Macrophages	25 μ M, 75 μ M	Inhibition of LPS-induced cytokine production	[8]
Effective Conc.	Breast Cancer Cells (MCF-7, MDA-MB-231)	10 μ M, 30 μ M, 100 μ M	Cell Viability, Apoptosis	[4]
IC50	Xenopus recombinant Plx1	10.3 μ M	Kinase Assay	[1]
IC50	Human PLK3	61 μ M	Kinase Assay	[4][6]
Effective Conc.	U373, BT20 Cells	100 μ M	Induction of aberrant spindle formation	[1]
Effective Conc.	R10 cells	100 μ M	Inhibition of Epo-induced phosphorylation	[4]

Signaling Pathways and Experimental Workflow

Lfm-A13 Mechanism of Action: BTK Signaling Pathway

Lfm-A13 primarily exerts its effects by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the

activation of downstream signaling cascades, including the NF- κ B pathway, which promotes cell survival and proliferation. **Lfm-A13**, by inhibiting BTK, blocks these downstream events.



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